molecular formula C24H22N4O3S B2739111 N-(2-methoxyethyl)-4-(4-oxo-2-{[(pyridin-4-yl)methyl]sulfanyl}-3,4-dihydroquinazolin-3-yl)benzamide CAS No. 403729-02-2

N-(2-methoxyethyl)-4-(4-oxo-2-{[(pyridin-4-yl)methyl]sulfanyl}-3,4-dihydroquinazolin-3-yl)benzamide

Cat. No.: B2739111
CAS No.: 403729-02-2
M. Wt: 446.53
InChI Key: HCULDWJETIZCBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-methoxyethyl)-4-(4-oxo-2-{[(pyridin-4-yl)methyl]sulfanyl}-3,4-dihydroquinazolin-3-yl)benzamide is a synthetic organic compound that belongs to the class of quinazoline derivatives. These compounds are known for their diverse biological activities and have been studied extensively for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyethyl)-4-(4-oxo-2-{[(pyridin-4-yl)methyl]sulfanyl}-3,4-dihydroquinazolin-3-yl)benzamide typically involves multi-step organic reactions. The starting materials often include quinazoline derivatives, pyridine derivatives, and benzamide derivatives. The reaction conditions may involve the use of various catalysts, solvents, and temperature control to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyethyl)-4-(4-oxo-2-{[(pyridin-4-yl)methyl]sulfanyl}-3,4-dihydroquinazolin-3-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form different quinazoline derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced quinazoline derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions may vary depending on the desired product, including temperature, pressure, and solvent choice.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. These products may include various quinazoline derivatives with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, N-(2-methoxyethyl)-4-(4-oxo-2-{[(pyridin-4-yl)methyl]sulfanyl}-3,4-dihydroquinazolin-3-yl)benzamide is studied for its potential as a building block for synthesizing other complex molecules.

Biology

In biology, this compound may be investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Medicine

In medicine, the compound may be explored for its potential therapeutic applications, such as in the treatment of cancer, infectious diseases, and inflammatory conditions.

Industry

In industry, this compound may be used in the development of new materials, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of N-(2-methoxyethyl)-4-(4-oxo-2-{[(pyridin-4-yl)methyl]sulfanyl}-3,4-dihydroquinazolin-3-yl)benzamide involves its interaction with specific molecular targets and pathways. These may include enzymes, receptors, and signaling pathways that are crucial for its biological activities. The exact mechanism may vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(2-methoxyethyl)-4-(4-oxo-2-{[(pyridin-4-yl)methyl]sulfanyl}-3,4-dihydroquinazolin-3-yl)benzamide include other quinazoline derivatives, such as:

  • 4-anilinoquinazolines
  • 2-arylquinazolines
  • 4-oxoquinazolines

Uniqueness

The uniqueness of this compound lies in its specific structure, which may confer unique biological activities and chemical properties compared to other quinazoline derivatives.

Properties

IUPAC Name

N-(2-methoxyethyl)-4-[4-oxo-2-(pyridin-4-ylmethylsulfanyl)quinazolin-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N4O3S/c1-31-15-14-26-22(29)18-6-8-19(9-7-18)28-23(30)20-4-2-3-5-21(20)27-24(28)32-16-17-10-12-25-13-11-17/h2-13H,14-16H2,1H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCULDWJETIZCBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)C1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2SCC4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.